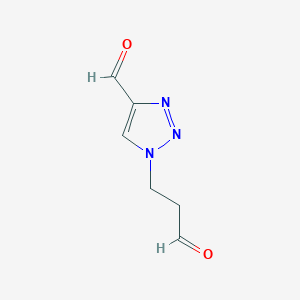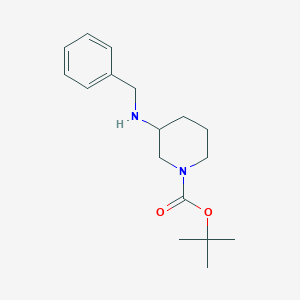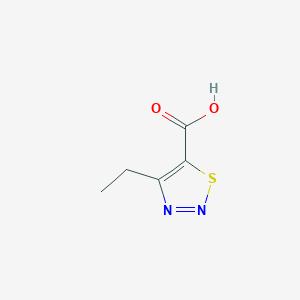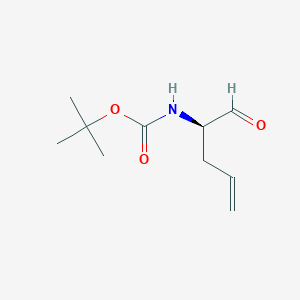
1-(3-Oxopropyl)triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Oxopropyl)triazole-4-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative that is commonly used in the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-(3-Oxopropyl)triazole-4-carbaldehyde is not fully understood. However, it is believed that it acts as a reactive intermediate in the synthesis of various bioactive molecules. It may also have direct or indirect effects on cellular processes, although further research is needed to elucidate its precise mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have low toxicity in cell-based assays, suggesting that it may be a safe and useful tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Oxopropyl)triazole-4-carbaldehyde is its versatility as a building block for the synthesis of various bioactive molecules. Additionally, it is relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation of this compound is its potential reactivity, which may require careful handling and storage to prevent degradation or unwanted reactions.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Oxopropyl)triazole-4-carbaldehyde. For instance, further research is needed to elucidate its precise mechanism of action and its potential effects on cellular processes. Additionally, it may be useful to explore the potential applications of this compound in the synthesis of novel bioactive molecules for drug discovery and development. Finally, it may be useful to optimize the synthesis method for improved yields and purity of this compound.
Synthesemethoden
The synthesis of 1-(3-Oxopropyl)triazole-4-carbaldehyde involves the reaction of propargyl alcohol with 4-azido-1H-1,2,3-triazole in the presence of copper (I) bromide and sodium ascorbate. The reaction yields the desired product, which can be purified using column chromatography. This method has been optimized to produce high yields of this compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Oxopropyl)triazole-4-carbaldehyde has been widely used in scientific research as a building block for the synthesis of various bioactive molecules. For instance, it has been used in the synthesis of triazole-based inhibitors of protein kinases, which are important targets for the development of cancer therapeutics. Additionally, it has been used in the synthesis of triazole-based ligands for G protein-coupled receptors, which are important drug targets for the treatment of various diseases.
Eigenschaften
| 173676-90-9 | |
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
1-(3-oxopropyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c10-3-1-2-9-4-6(5-11)7-8-9/h3-5H,1-2H2 |
InChI-Schlüssel |
GQQBXMKTLDOTDS-UHFFFAOYSA-N |
SMILES |
C1=C(N=NN1CCC=O)C=O |
Kanonische SMILES |
C1=C(N=NN1CCC=O)C=O |
Synonyme |
1H-1,2,3-Triazole-1-propanal, 4-formyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)



![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)

![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)



